molecular formula C14H17NO3 B8034180 tert-butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate

tert-butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate

Cat. No.: B8034180
M. Wt: 247.29 g/mol
InChI Key: UCRPMPKWQLUQTA-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to the indole ring, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-hydroxy-6-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-5-6-10-8-12(16)15(11(10)7-9)13(17)18-14(2,3)4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPMPKWQLUQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl esters. One common method includes the use of tert-butyl alcohol and indole-2-carboxylic acid under acidic conditions to form the ester linkage. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in tert-butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various functionalized indoles used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Comparison: tert-Butyl 2-hydroxy-6-methyl-1H-indole-1-carboxylate is unique due to the presence of the hydroxy group at the 2-position and the methyl group at the 6-position. These functional groups confer distinct chemical reactivity and biological activity compared to other tert-butyl indolecarboxylates. The hydroxy group enhances its potential for hydrogen bonding, while the methyl group can influence its steric and electronic properties.

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